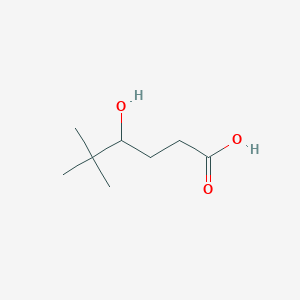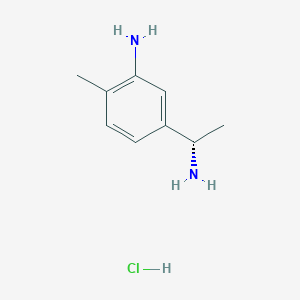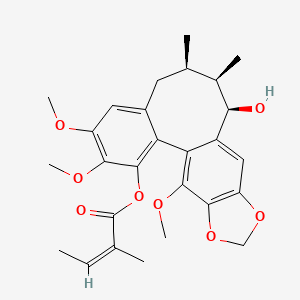![molecular formula C8H16Cl2N2 B13074205 4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
4,9-Diazadispiro[2.2.2.2]decane 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Diazadispiro[2.2.2.2]decane 2hcl is a chemical compound with the molecular formula C₈H₁₆Cl₂N₂ and a molecular weight of 211.13 g/mol . It is a dihydrochloride salt of 4,9-diazadispiro[2.2.2.2]decane, which is a bicyclic compound containing nitrogen atoms in its structure. This compound is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diazadispiro[2.2.2.2]decane 2hcl typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4,9-Diazadispiro[2.2.2.2]decane 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized nitrogen-containing derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
4,9-Diazadispiro[2.2.2.2]decane 2hcl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,9-Diazadispiro[2.2.2.2]decane 2hcl involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparación Con Compuestos Similares
Similar Compounds
4,9-Diazadispiro[2.2.2.2]decane: The parent compound without the dihydrochloride groups.
Spirocyclic Compounds: Other spirocyclic compounds containing nitrogen atoms in their structure.
Bicyclic Amines: Compounds with similar bicyclic structures and nitrogen atoms.
Uniqueness
4,9-Diazadispiro[2.2.2.2]decane 2hcl is unique due to its specific spirocyclic structure and the presence of dihydrochloride groups, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H16Cl2N2 |
|---|---|
Peso molecular |
211.13 g/mol |
Nombre IUPAC |
5,10-diazadispiro[2.2.26.23]decane;dihydrochloride |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-7(1)5-10-8(3-4-8)6-9-7;;/h9-10H,1-6H2;2*1H |
Clave InChI |
UWUOCIZVKMJVMA-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CNC3(CC3)CN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)




![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)








